![molecular formula C7H5F3O2S B13063257 [5-(Trifluoromethyl)thien-2-YL]acetic acid](/img/structure/B13063257.png)
[5-(Trifluoromethyl)thien-2-YL]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(Trifluoromethyl)thien-2-YL]acetic acid is an organic compound with the molecular formula C7H5F3O2S It is characterized by the presence of a trifluoromethyl group attached to a thiophene ring, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Trifluoromethyl)thien-2-YL]acetic acid typically involves the introduction of a trifluoromethyl group to a thiophene ring, followed by the addition of an acetic acid group. One common method involves the reaction of 5-bromo-2-thiophenecarboxylic acid with trifluoromethyl iodide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a base such as potassium carbonate, and proceeds through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
[5-(Trifluoromethyl)thien-2-YL]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the thiophene ring.
Aplicaciones Científicas De Investigación
[5-(Trifluoromethyl)thien-2-YL]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [5-(Trifluoromethyl)thien-2-YL]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the acetic acid moiety can form hydrogen bonds with target molecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
[5-(Trifluoromethyl)pyridin-2-yl]thioacetic acid: Similar structure but with a pyridine ring instead of thiophene.
[5-Chlorothien-2-yl]methylthioacetic acid: Contains a chlorine atom instead of a trifluoromethyl group.
[5-Fluoro-2-(trifluoromethyl)phenyl]acetic acid: Features a phenyl ring with a fluorine atom.
Uniqueness
[5-(Trifluoromethyl)thien-2-YL]acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with enhanced performance and specificity.
Propiedades
Fórmula molecular |
C7H5F3O2S |
|---|---|
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid |
InChI |
InChI=1S/C7H5F3O2S/c8-7(9,10)5-2-1-4(13-5)3-6(11)12/h1-2H,3H2,(H,11,12) |
Clave InChI |
WAVWSWZYJBLHHE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)C(F)(F)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid](/img/structure/B13063179.png)
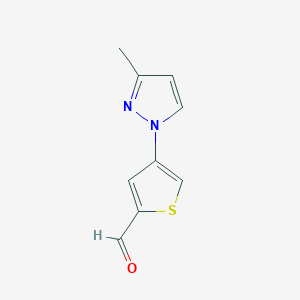
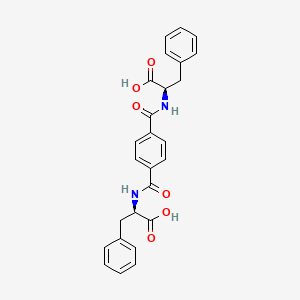

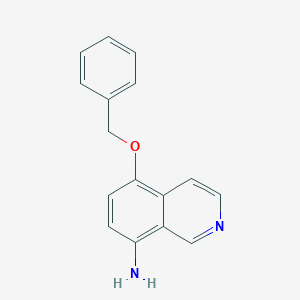
![2-[(5-Methylheptan-3-yl)amino]propan-1-ol](/img/structure/B13063202.png)
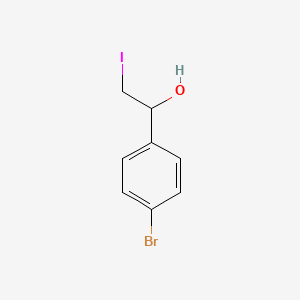
![Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13063211.png)
![4-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063225.png)
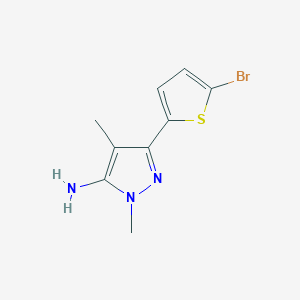


![4-((3-(Trifluoromethyl)phenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13063247.png)

